molecular formula C6H4N4O2 B1398629 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid CAS No. 1095822-28-8

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Cat. No. B1398629
M. Wt: 164.12 g/mol
InChI Key: AZJPEYXFODAMIE-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1095822-28-8 . It has a molecular weight of 164.12 . It is a solid at room temperature .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center. Simultaneously, the pyridine is thought to have a π–π stacking interaction .


Chemical Reactions Analysis

This compound is part of a set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine scaffold . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical form of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is solid . It is stored and shipped at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a key compound in the synthesis of various heterocyclic compounds. Its derivatives are synthesized through different methods, providing a basis for exploring a range of chemical and biological properties. For instance, Reddy et al. (2005) reported a synthetic approach using aldehydes, arylideneanilines, carboxylic acids, and orthoesters to create pyrazolo[4,3-d]pyrimidines (Reddy, Reddy, Reddy, & Reddy, 2005). Another study by Volochnyuk et al. (2010) demonstrated the synthesis of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, through a Combes-type reaction (Volochnyuk et al., 2010).

Pharmacological Properties

Several studies have highlighted the potential pharmacological applications of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid derivatives. For instance, Garaeva et al. (1988) discussed the cytotoxic and antitumor properties of various pyrazolo[3,4-d]pyrimidines, noting their significance in medicinal chemistry (Garaeva, Korbukh, Dobrynin, Nikolaeva, & Preobrazhenskaya, 1988). Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, revealing their affinity for A1 adenosine receptors, which could have implications for developing new therapeutics (Harden, Quinn, & Scammells, 1991).

Applications in Medicinal Chemistry

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid derivatives have also been explored for their potential in medicinal chemistry. Shah et al. (2017) developed a novel synthesis of 1H-pyrazolo[3,4-d]pyrimidines, which could be used in medicinal chemistry for rapid generation of molecular diversity (Shah, Chenard, Tucker, & Helal, 2017). In addition, Ghorab et al. (2009) synthesized pyrazolo[3,4-d]pyrimidines containing amino acid moieties, evaluating their anticancer and radioprotective activities (Ghorab, Ragab, Noaman, Heiba, & Aboulmagd, 2009).

Antibacterial and Anticancer Activities

The antibacterial and anticancer properties of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid derivatives have been a focus of research as well. Beyzaei et al. (2017) prepared derivatives that exhibited significant antibacterial effects against several pathogenic bacteria (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017). Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with anticancer and anti-5-lipoxygenase activities, contributing to the exploration of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The compound and its analogs with the pyrazolo [3,4- d ]pyrimidine scaffold might potentially constitute a novel class of anticancer agents, which require further studies .

properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJPEYXFODAMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC=NC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725529
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

CAS RN

1095822-28-8
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Suzuki - … zasshi: Journal of the Pharmaceutical Society …, 1978 - pubmed.ncbi.nlm.nih.gov
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
T HIGASHINO, M TAKEMOTO… - Chemical and …, 1985 - jstage.jst.go.jp
When mixtures of 7-chloro-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine (4), aromatic aldehydes (5), and a catalytic amount of 1, 3-dimethylbenzimidazolium iodide were refluxed in …
Number of citations: 16 www.jstage.jst.go.jp
MM Ghorab, FA Ragab, HI Heiba… - …, 2012 - thieme-connect.com
The objective of this work is to synthesize and investigate the anticancer activity of a new series of sulfaquinoxaline derivatives by incorporating biologically active moieties (thiourethane…
Number of citations: 16 www.thieme-connect.com
鈴木紳一 - YAKUGAKU ZASSHI, 1978 - jstage.jst.go.jp
1-Phenyl-1H-pyrazolo [3, 4-d] pyrimidine-4-carboxylic acid (I) forms an ester (III) with alcohols, in the presence of an acid. III reacts with hydroxylamine, hydrazine, and amines to form …
Number of citations: 3 www.jstage.jst.go.jp

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